molecular formula C20H15Cl2NO B14816007 N-{(Z)-[2-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline

N-{(Z)-[2-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline

Cat. No.: B14816007
M. Wt: 356.2 g/mol
InChI Key: XGCGMNRUDPGBDS-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)benzylidene]-3,5-dichloroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Properties

Molecular Formula

C20H15Cl2NO

Molecular Weight

356.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-(2-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H15Cl2NO/c21-17-10-18(22)12-19(11-17)23-13-16-8-4-5-9-20(16)24-14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

XGCGMNRUDPGBDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)benzylidene]-3,5-dichloroaniline typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 3,5-dichloroaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)benzylidene]-3,5-dichloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields 2-(benzyloxy)benzaldehyde and 3,5-dichloroaniline.

    Substitution: Results in various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-[2-(benzyloxy)benzylidene]-3,5-dichloroaniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)benzylidene]-3,5-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(benzyloxy)benzylidene]-2-hydroxybenzohydrazide
  • N-[2-(benzyloxy)benzylidene]-2-(4-chlorobenzyl)oxybenzohydrazide
  • N-[2-(benzyloxy)benzylidene]hexadecanohydrazide

Uniqueness

N-[2-(benzyloxy)benzylidene]-3,5-dichloroaniline is unique due to the presence of both benzyloxy and dichloro substituents, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.

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